molecular formula C13H18ClN3O B1423223 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 374730-72-0

6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No. B1423223
CAS RN: 374730-72-0
M. Wt: 267.75 g/mol
InChI Key: QQLSKPUVXLNVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (6-MPDH) is a small molecule found in the pharmaceutical and biotechnology industries. It has been studied extensively and has been found to have a wide range of applications in scientific research, including as an enzyme inhibitor, a drug target, and a potential therapeutic agent.

Scientific Research Applications

Drug Design and Development

Piperidine derivatives, such as the compound , are crucial in the pharmaceutical industry. They serve as key building blocks in the design and synthesis of various drugs due to their structural significance and biological relevance . The compound’s piperidin-4-yl moiety is particularly valuable in medicinal chemistry, contributing to the pharmacokinetic properties of potential therapeutic agents.

Neuropharmacological Agents

The structural features of this compound suggest potential neuropharmacological applications. Piperidine derivatives are often explored for their activity in the central nervous system, including as potential treatments for neurodegenerative diseases, cognitive disorders, and as analgesics .

Antihypertensive Research

Compounds containing imidazole rings, which are structurally similar to the benzodiazolone moiety of the compound, have been evaluated for their antihypertensive potential. Such research involves synthesizing and testing derivatives for their ability to modulate blood pressure in animal models .

Proteomics Research

The compound is available for purchase as a specialty product for proteomics research. This field involves studying the structure and function of proteins, where the compound may be used as a reagent or a reference compound in various assays .

Biomedical Applications

The benzodiazolone core is a common feature in biomedical research due to its presence in a variety of biologically active molecules. Research into the biomedical applications of such compounds includes their use as antibacterial, antifungal, and anticancer agents .

Synthesis of Bioactive Molecules

The compound’s structure is conducive to further chemical modifications, making it a valuable precursor in the synthesis of a wide range of bioactive molecules. These synthesized derivatives can then be screened for various biological activities, expanding the scope of potential therapeutic applications .

Pharmacological Activity Studies

Piperidine derivatives are present in more than twenty classes of pharmaceuticals. The compound could be used in studies to understand its pharmacological activity, including receptor binding affinities, enzyme inhibition, and cellular uptake mechanisms .

Chemical Biology Research

In chemical biology, the compound could be used to study the interaction between biological systems and chemical compounds. It can help in understanding the underlying chemical processes that occur in biological systems and the development of new biochemical tools .

properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-9-2-3-11-12(8-9)16(13(17)15-11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLSKPUVXLNVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Reactant of Route 2
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6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Reactant of Route 3
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Reactant of Route 5
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Reactant of Route 6
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

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